

Application of NMR Spectroscopy in the Structural Elucidation of FR-900482

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **FR-900482**

Cat. No.: **B15582926**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and protocols on the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of **FR-900482**, a potent antitumor antibiotic. The complex polycyclic structure of **FR-900482** necessitates a comprehensive suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments to unambiguously assign its constitution and stereochemistry. This guide summarizes the key NMR methodologies, presents the expected spectral data in a structured format, and offers protocols for replicating the analytical process.

Introduction

FR-900482 is a natural product that exhibits significant antitumor activity, mechanistically acting as a DNA cross-linking agent.^{[1][2]} Its intricate molecular architecture, featuring a fused heterocyclic system, presents a considerable challenge for structural determination. NMR spectroscopy has been an indispensable tool in the synthesis and characterization of **FR-900482** and its analogues, enabling the confirmation of its complex framework.^{[3][4][5]} The structural elucidation process relies on a combination of ¹H and ¹³C NMR, along with 2D correlation experiments such as COSY, HSQC, HMBC, and NOESY/ROESY to establish through-bond and through-space connectivities.^[3]

Key NMR Experiments for Structural Elucidation

The structural analysis of **FR-900482** involves a series of NMR experiments to piece together its molecular puzzle.

- ^1H NMR (Proton NMR): Provides information on the chemical environment of protons, their multiplicity (spin-spin coupling), and integration (number of protons).
- ^{13}C NMR (Carbon NMR): Determines the number of unique carbon atoms and their chemical environment (e.g., aliphatic, olefinic, carbonyl).
- COSY (Correlation Spectroscopy): Identifies spin-coupled protons, typically those on adjacent carbon atoms, revealing ^1H - ^1H connectivity networks.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ^1H and ^{13}C nuclei, allowing for the assignment of protons to their attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, crucial for connecting different spin systems and elucidating the carbon skeleton.
- NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, which is essential for determining the relative stereochemistry of the molecule.[\[3\]](#)

Experimental Protocols

The following are generalized protocols for the NMR analysis of **FR-900482**. Specific parameters may need to be optimized based on the available spectrometer and sample concentration.

- Dissolution: Accurately weigh approximately 1-5 mg of purified **FR-900482**.
- Solvent Selection: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or MeOD) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.
- Concentration: The final concentration should be in the range of 1-10 mM.

- Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.

The following parameters are illustrative and should be adapted for the specific instrument used.

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- Temperature: Maintain a constant temperature, typically 298 K, throughout the experiments.

¹H NMR:

- Pulse Program: Standard single-pulse experiment.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR:

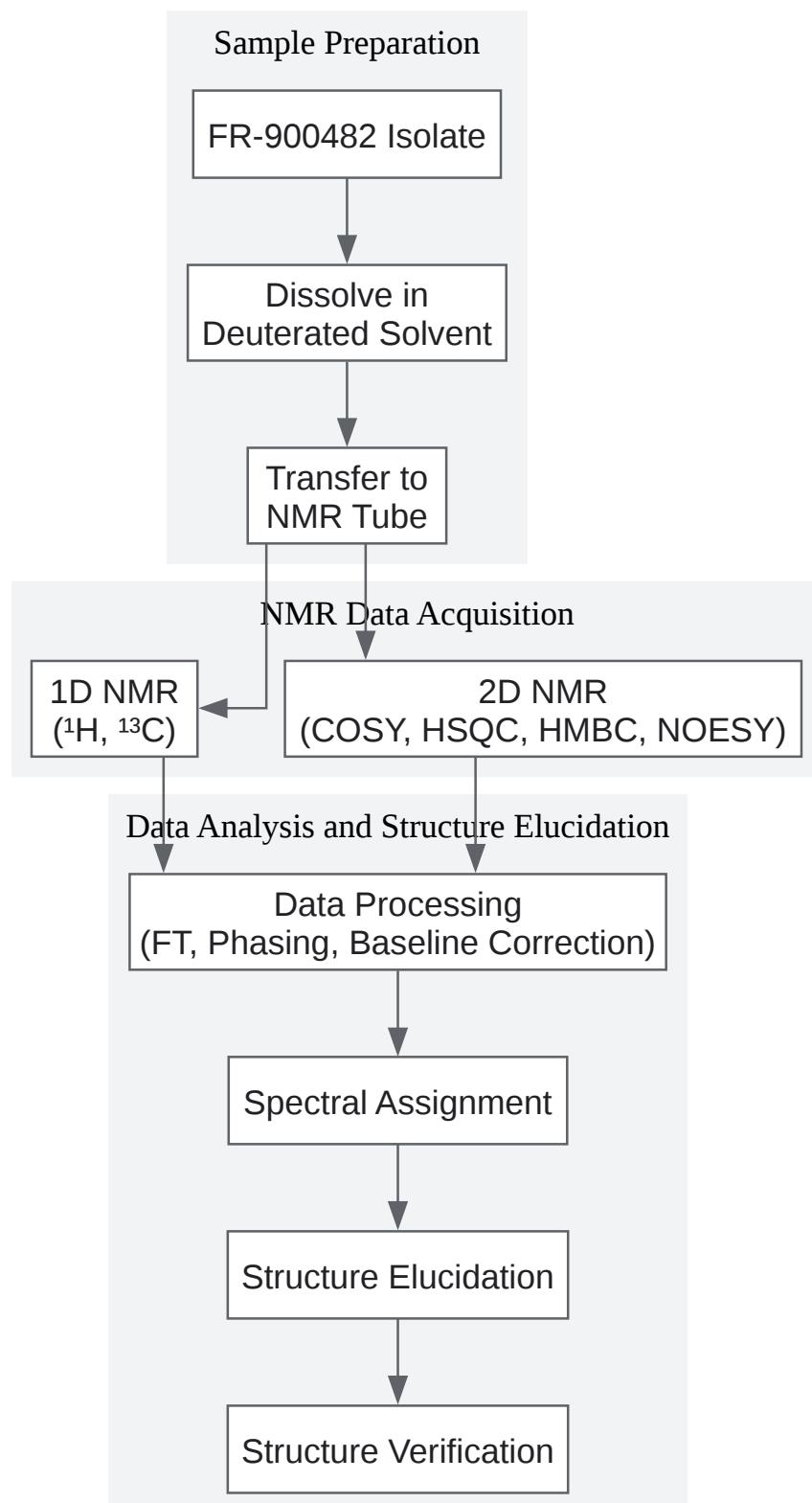
- Pulse Program: Proton-decoupled single-pulse experiment.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

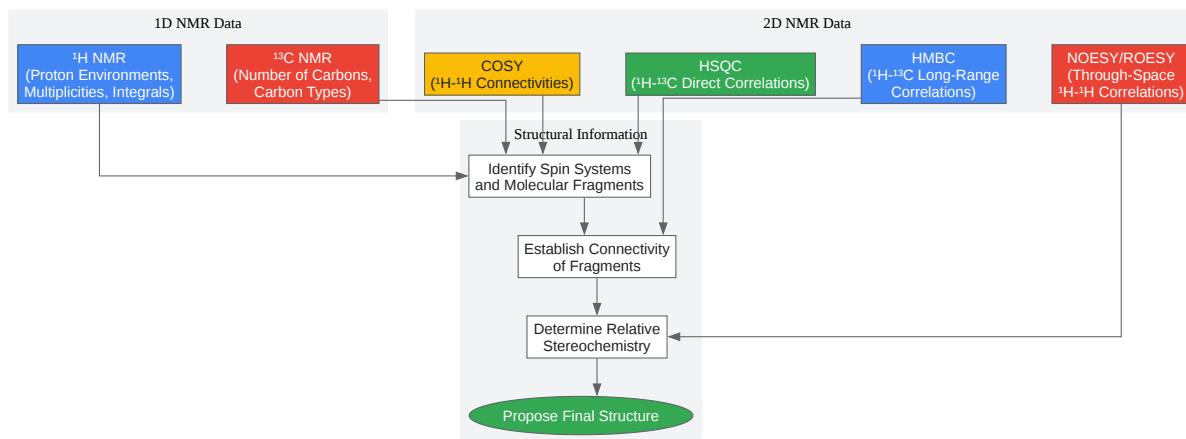
2D NMR (COSY, HSQC, HMBC, NOESY/ROESY):

- Standard pulse programs available on the spectrometer software should be utilized.
- The number of increments in the indirect dimension and the number of scans per increment should be optimized to achieve adequate resolution and signal-to-noise ratio within a reasonable experimental time.

Data Presentation: NMR Data for FR-900482

While specific, comprehensive spectral data for **FR-900482** is often found within the main body and supplementary information of peer-reviewed publications, the following table represents a hypothetical compilation of expected ¹H and ¹³C NMR data based on its known structure. The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.


Position	δ ^{13}C (ppm)	δ ^1H (ppm)	Multiplicity	J (Hz)	COSY Correlations	HMBC Correlations	NOESY/ ROESY Correlations
1	170.2	-	-	-	-	H-2, H-9a	-
2	55.8	4.52	d	4.5	H-3	C-1, C-3, C-9a	H-3, H-9a
3	78.1	5.15	d	4.5	H-2	C-1, C-2, C-4a	H-2, H-4
4	-	-	-	-	-	-	-
4a	135.5	-	-	-	-	H-3, H-5	-
5	118.9	7.21	d	8.0	H-6	6, C-7, C-8a	H-6
6	125.4	7.50	t	8.0	H-5, H-7	C-5, C-7, C-8a	H-5, H-7
7	120.3	7.10	d	8.0	H-6	C-5, C-6, C-8a	H-6, H-8
8	145.1	-	-	-	-	H-6, H-7, H-9	-
8a	128.7	-	-	-	-	H-5, H-7, H-9	-
9	40.2	3.85	dd	12.0, 4.0	H-9a	C-8, C-8a, C-9a, C-10	H-9a, H-10
9a	50.1	3.25	m	-	H-2, H-9	C-1, C-2, C-9, C-10	H-2, H-9, H-10


10	25.5	2.10	m	-	H-9, H-9a	C-9, C-9a	H-9, H-9a
-OCH ₃	58.3	3.95	s	-	-	C-aromatic	
-CH ₂ OH	65.4	3.70	m	-	OH	C-sidechain	
-NH	-	8.50	br s	-	-		

Note: This table is a representative example. Actual chemical shifts and coupling constants should be determined from experimental data.

Visualization of Workflows and Logic

The following diagrams illustrate the logical workflow for the structural elucidation of **FR-900482** using NMR spectroscopy.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biosynthesis of DNA-Alkyminating Antitumor Natural Products | Encyclopedia MDPI [encyclopedia.pub]

- 2. FR900482 class of anti-tumor drugs cross-links oncoprotein HMG I/Y to DNA in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Flexible Strategy Toward FR900482 and the Mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective total synthesis of FR900482 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Syntheses of FR900482 | CiNii Research [cir.nii.ac.jp]
- To cite this document: BenchChem. [Application of NMR Spectroscopy in the Structural Elucidation of FR-900482]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15582926#application-of-nmr-spectroscopy-in-the-structural-elucidation-of-fr-900482>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com